molecular formula C14H12N2O2S B8263704 1-tosyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-30-1

1-tosyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8263704
CAS No.: 1116136-30-1
M. Wt: 272.32 g/mol
InChI Key: WROOEZMEUUZZJB-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-b]pyridine (7-Azaindole) Scaffold in Organic Synthesis

The pyrrolo[3,2-b]pyridine, or 7-azaindole (B17877), scaffold is a fused bicyclic heterocycle that is isosteric to indole (B1671886), where a nitrogen atom replaces the C7 carbon. This structural modification imparts unique physicochemical properties compared to indole, influencing its biological activity and synthetic utility. researchgate.net The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic pharmaceuticals. rsc.org

The significance of this scaffold is highlighted by its presence in compounds exhibiting diverse pharmacological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antifungal, antitumor, and antiviral properties. juniperpublishers.com The development of novel synthetic methodologies to construct and functionalize the 7-azaindole core is an active area of research, driven by the quest for new therapeutic agents. rsc.orgeurekaselect.com Synthetic efforts often focus on creating diverse libraries of 7-azaindole derivatives for biological screening. juniperpublishers.com

Below is a table summarizing key attributes and examples of the 7-azaindole scaffold's importance.

FeatureDescriptionExamples of Biological Activity
Structural Motif A bicyclic aromatic heterocycle composed of a fused pyridine (B92270) and pyrrole (B145914) ring.Antitumor, Antiviral, Antibacterial, Anti-inflammatory juniperpublishers.com
Bioisostere Serves as a bioisostere of indole, offering modified hydrogen bonding capabilities and metabolic stability.Found in kinase inhibitors and other targeted therapies. google.comrsc.org
Synthetic Utility A versatile building block for the synthesis of more complex molecules and pharmaceutical agents. rsc.orgPrecursor for various substituted pyrrolopyridines. researchgate.net
Natural Occurrence Found in marine natural products, such as variolin B, isolated from an Antarctic sponge. mdpi.comVariolin B exhibits potent antitumor activity.

Role of the N-Tosyl Protecting Group in Advanced Synthetic Strategies

A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, allowing for selective reactions at other positions. organic-chemistry.org The tosyl group (Ts), an abbreviation for p-toluenesulfonyl (-SO₂C₆H₄CH₃), is a widely used protecting group for amines, alcohols, and the N-H group of heterocycles like pyrroles and indoles. wikipedia.orgwikipedia.org

In the context of 1-tosyl-1H-pyrrolo[3,2-b]pyridine, the tosyl group is attached to the nitrogen atom of the pyrrole ring. This serves several critical functions in advanced synthetic strategies:

Modulation of Reactivity: The electron-withdrawing nature of the tosyl group decreases the nucleophilicity of the pyrrole nitrogen and modifies the electron density of the entire ring system. This alteration in reactivity is crucial for directing subsequent chemical transformations, such as electrophilic substitution or metalation reactions, to specific positions on the scaffold.

Increased Stability: The tosyl group enhances the stability of the 7-azaindole ring towards certain reagents and reaction conditions that might otherwise lead to decomposition or undesired side reactions. organic-chemistry.org

Facilitation of N-Substitution: The tosylated nitrogen can act as a handle for introducing various substituents. While the tosyl group itself is robust, it can be cleaved under specific conditions to regenerate the N-H bond once its protective role is complete. google.com

The removal of the tosyl group is typically achieved using strong reducing agents or concentrated acids. wikipedia.org For instance, treatment with aqueous base or tetra-N-butylammonium fluoride can effectively deprotect the nitrogen. google.com

The table below outlines the key characteristics and functions of the N-tosyl protecting group.

CharacteristicDescriptionCommon Reagents for IntroductionCommon Reagents for Removal
Chemical Nature p-Toluenesulfonyl group, derived from p-toluenesulfonyl chloride (TsCl). wikipedia.orgTosyl chloride (TsCl) in the presence of a base. google.comSodium in liquid ammonia, HBr, H₂SO₄ wikipedia.org, aqueous base google.com
Function Protects the N-H group, reduces its nucleophilicity, and acts as an electron-withdrawing group. organic-chemistry.orgwikipedia.org
Stability Stable to a wide range of reaction conditions, including many oxidizing and reducing agents, and both acidic and basic conditions (to a certain extent). organic-chemistry.orglibretexts.org
Synthetic Advantage Allows for selective functionalization at other positions of the heterocyclic ring system.

Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Core

The formation of the bicyclic pyrrolo[3,2-b]pyridine system can be achieved through several synthetic routes, each with its own set of advantages and applications. These methods generally fall into three main categories: pyrrole ring annulation, modification of existing pyridine structures, and palladium-catalyzed cross-coupling reactions.

Pyrrolo Annulation Approaches

Pyrrole annulation strategies involve the construction of the pyrrole ring onto a pre-existing pyridine scaffold. One such approach involves the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. juniperpublishers.com This method allows for the generation of a diverse library of pyrrolopyridine derivatives. juniperpublishers.com Another versatile method is the three-component reaction of a β-enamino imide, aromatic aldehydes, and malononitrile (B47326) derivatives, which provides a straightforward protocol for constructing the pyrrolo[3,4-b]pyridine skeleton. rsc.org

A distinct ring transformation methodology has also been reported for the synthesis of tetrahydropyrrolo[3,2-b]pyridines. nih.gov In this approach, 2-arylsulfanyl and 2-benzylsulfanylpyridinium N-arylimides, prepared from 3-aryltetrazolopyridinium salts, react with various dipolarophiles to yield cycloadducts that subsequently rearrange to form the desired pyrrolo[3,2-b]pyridine core in good yields. nih.gov

Modifications of Pre-existing Pyridine Ring Systems

The modification of a functionalized pyridine ring is a common and effective strategy for synthesizing the pyrrolo[3,2-b]pyridine core. A notable example involves a multi-step synthesis starting from a substituted pyridine. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with commercially available 2-bromo-5-methylpyridine. nih.gov This starting material undergoes a sequence of reactions including oxidation to the corresponding pyridine-1-oxide, nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) to build the necessary functionality for the final cyclization into the pyrrolo[3,2-c]pyridine scaffold. nih.gov While this example illustrates the synthesis of an isomeric system, the principles of building upon a pre-existing pyridine ring are directly applicable to the synthesis of the pyrrolo[3,2-b]pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions in Core Synthesis

Palladium-catalyzed reactions are powerful tools in heterocyclic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolo[3,2-b]pyridine synthesis, palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with 1-trimethylsilyl internal alkynes has been shown to produce highly regioselective pyrrolo[2,3-b]quinolines. iaea.org This type of strategy, involving the coupling of a halogenated pyridine or quinoline (B57606) with a suitable partner, is a key approach to forming the fused pyrrole ring.

Furthermore, intramolecular palladium-catalyzed direct arylation has been demonstrated as a viable method for the synthesis of pyrroloisoquinolines. thieme-connect.de The chemoselectivity between direct arylation and Heck reactions can be controlled by the choice of the palladium catalyst and ligands. thieme-connect.de For example, the use of Pd(OAc)2 can favor the C-H activation pathway leading to the cyclized product. thieme-connect.de These palladium-catalyzed methodologies offer a versatile and efficient means to construct the pyrrolo[3,2-b]pyridine core from appropriately substituted pyridine precursors.

Tosylation of 1H-pyrrolo[3,2-b]pyridine

Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, the introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen is a crucial step for several reasons, including its use as a protecting group or to modulate the electronic properties of the molecule.

Reagents and Conditions for N-Protection

The N-tosylation of pyrrolopyridines is typically achieved by reacting the parent heterocycle with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. Common conditions for the tosylation of the related 1H-pyrrolo[2,3-b]pyridine involve the use of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). google.com The reaction with NaH is often carried out in a solvent like dimethylformamide (DMF). prepchem.com An alternative set of conditions employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate (Bu4NHSO4), in a biphasic system of aqueous sodium hydroxide (B78521) and dichloromethane. google.com

Table 1: Reagents and Conditions for N-Tosylation of Pyrrolopyridines

Reagent/CatalystBaseSolventTemperatureReference
p-Toluenesulfonyl chlorideSodium Hydride (NaH)Dimethylformamide (DMF)Not specified prepchem.com
p-Toluenesulfonyl chlorideLithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to room temperature google.com
p-Toluenesulfonyl chlorideSodium Hydroxide (NaOH)Dichloromethane/WaterRoom temperature google.com
p-Toluenesulfonic acidPyridineNot applicable (forms a salt)Not applicable nih.gov

Regioselectivity in Tosylation Reactions

In the case of 1H-pyrrolo[3,2-b]pyridine, the tosylation is expected to occur selectively on the nitrogen atom of the pyrrole ring. The lone pair of electrons on the pyrrole nitrogen is part of the aromatic sextet, making it less basic and nucleophilic than the pyridine nitrogen. However, deprotonation of the N-H bond of the pyrrole with a strong base generates a highly nucleophilic anion that readily attacks the electrophilic sulfur atom of tosyl chloride. The greater acidity of the pyrrole N-H proton compared to any C-H protons on the ring ensures that the reaction occurs at the desired nitrogen atom.

In related heterocyclic systems, the regioselectivity of reactions can be influenced by the reaction conditions. For instance, in the synthesis of 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones, the use of p-toluenesulfonic acid (TsOH) as a catalyst was found to direct the regioselectivity of the condensation reaction by deactivating the more basic amino group through salt formation. clockss.org While this is not a direct tosylation of a nitrogen atom, it highlights how the presence of a tosyl-containing reagent can influence the outcome of a reaction based on the relative basicity of different sites within the molecule.

Advances in the Synthesis of Functionalized this compound Derivatives

The this compound scaffold, a key heterocyclic structure, is of significant interest in medicinal chemistry and materials science. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions of the bicyclic system. This article details advanced synthetic methodologies for creating diverse derivatives of this important compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-12(7-5-11)19(17,18)16-10-8-13-14(16)3-2-9-15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROOEZMEUUZZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211556
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-30-1
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116136-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
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Reactivity and Derivatization of 1 Tosyl 1h Pyrrolo 3,2 B Pyridine

Deprotection Strategies for the N-Tosyl Group

Acid-Mediated Deprotection

Acid-catalyzed hydrolysis of the N-tosyl group is a common strategy. While specific conditions for 1-tosyl-1H-pyrrolo[3,2-b]pyridine are not extensively documented in the literature, general methods for N-tosyl deprotection in related heterocyclic systems can be applied. These typically involve the use of strong acids such as sulfuric acid or trifluoroacetic acid, often in a protic solvent like water or ethanol. The reaction mechanism involves protonation of the sulfonyl oxygen, followed by nucleophilic attack of water on the sulfur atom, leading to the cleavage of the S-N bond.

Table 1: General Conditions for Acid-Mediated N-Tosyl Deprotection

Reagent(s)Solvent(s)TemperatureGeneral Applicability
H₂SO₄H₂O/EthanolRefluxEffective but harsh, may not be suitable for acid-labile substrates.
Trifluoroacetic acid (TFA)DichloromethaneRoom Temp. to RefluxMilder conditions, but may require longer reaction times.
HBr/Acetic AcidAcetic AcidRoom Temp. to 80 °CCan be effective, but the high acidity can be a limitation.

It is important to note that the acidic conditions required for deprotection can also lead to side reactions, particularly on the electron-rich pyrrole (B145914) ring. Therefore, careful optimization of the reaction conditions is necessary for each specific substrate.

Base-Mediated Deprotection

Base-mediated deprotection offers an alternative to acidic methods and is often preferred for substrates containing acid-sensitive functional groups. This approach typically employs strong bases to facilitate the cleavage of the N-tosyl bond. Common reagents include alkali metal hydroxides, alkoxides, and organometallic reagents.

For the related N-tosyl indoles, basic hydrolysis using reagents like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at elevated temperatures has been shown to be effective. Another powerful method involves the use of reducing agents under basic conditions.

Table 2: General Conditions for Base-Mediated N-Tosyl Deprotection

Reagent(s)Solvent(s)TemperatureGeneral Applicability
NaOH or KOHMethanol/WaterRefluxA common and effective method for robust substrates.
Sodium methoxideMethanolRefluxUseful when anhydrous conditions are preferred.
Magnesium/MethanolMethanolRefluxA reductive cleavage method that can be milder than strong bases.

Other Deprotection Techniques

In addition to acid and base-mediated methods, other techniques have been developed for the removal of N-tosyl groups, often offering greater functional group tolerance. Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation can be effective, although the latter may also reduce other functionalities in the molecule. More recently, methods using samarium(II) iodide or magnesium in methanol have gained popularity due to their mildness and efficiency.

Electrophilic Aromatic Substitution Reactions on the Pyrrolopyridine Core

The this compound core possesses two aromatic rings with different electronic properties. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. The electron-withdrawing tosyl group on the pyrrole nitrogen decreases the nucleophilicity of the pyrrole ring, but it is still expected to be the primary site of electrophilic substitution. Theoretical considerations and data from related azaindole systems suggest that the C3 position of the pyrrole ring is the most likely site of substitution.

Common electrophilic aromatic substitution reactions include halogenation and nitration. For instance, the halogenation of pyridines can be challenging due to the deactivating effect of the nitrogen atom, often requiring harsh conditions. However, alternative strategies, such as those involving Zincke imine intermediates, can achieve 3-selective halogenation of pyridines under milder conditions. chemrxiv.org

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The application of such strongly acidic conditions to this compound must be approached with caution, as the tosyl group may be cleaved.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagent(s)Predicted Major ProductRationale
BrominationBr₂/Acetic Acid3-Bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridineThe pyrrole ring is more activated towards electrophilic attack than the pyridine ring.
NitrationHNO₃/H₂SO₄3-Nitro-1-tosyl-1H-pyrrolo[3,2-b]pyridineSimilar to bromination, the C3 position of the pyrrole ring is the most nucleophilic.

Nucleophilic Substitution Reactions on Substituted Derivatives

Nucleophilic aromatic substitution (SNA_r) on the this compound scaffold is generally difficult due to the electron-rich nature of the pyrrolopyridine ring system. However, the introduction of a good leaving group, such as a halogen, at an appropriate position can facilitate such reactions. For instance, if a halogen atom is present on the pyridine ring, it can be displaced by a variety of nucleophiles. This strategy is commonly employed in the synthesis of functionalized azaindoles.

While specific examples for this compound are scarce, studies on related halopyridines show that they can react with sulfur, oxygen, and carbon nucleophiles, often under microwave irradiation to accelerate the reaction. researchgate.net The reactivity of halopyridines in SNA_r reactions generally follows the order 2-halo > 4-halo > 3-halo.

Functionalization of the Pyridine Moiety

Selective functionalization of the pyridine ring in the presence of the more reactive pyrrole ring presents a significant synthetic challenge. Direct C-H functionalization of pyridines is an area of active research and often relies on strategies that can overcome the inherent lack of reactivity of the pyridine ring. researchgate.netrsc.orgnih.gov

One approach involves the use of transition metal-catalyzed C-H activation. These methods can enable the introduction of aryl or other groups at specific positions of the pyridine ring. nih.gov For the this compound system, such a strategy could potentially be used to introduce substituents at the C5, C6, or C7 positions. Another strategy involves the formation of a pyridine N-oxide, which can activate the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack.

Table 4: Potential Strategies for Pyridine Moiety Functionalization

StrategyPosition(s) TargetedGeneral Approach
Transition Metal-Catalyzed C-H ArylationC5, C6, C7Palladium or other transition metal catalysts with appropriate ligands to direct the arylation.
N-Oxide FormationC2, C4, C6Oxidation of the pyridine nitrogen to an N-oxide, followed by reaction with nucleophiles or electrophiles.
Directed Ortho-MetalationC5Use of a directing group to facilitate lithiation or other metalation at the adjacent position.

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring in the this compound scaffold can be selectively oxidized to form the corresponding N-oxide. This transformation is a common strategy to activate the pyridine ring, making it more susceptible to nucleophilic attack and facilitating subsequent functionalization.

The N-oxidation of azaindoles is typically achieved using oxidizing agents such as hydrogen peroxide in various solvents. For instance, 7-azaindole (B17877) can be converted to its N-oxide by treatment with hydrogen peroxide in solvents like THF, EGME, or propylene (B89431) glycol monomethyl ether at low temperatures. google.com A similar approach can be applied to this compound. The resulting N-oxide is a versatile intermediate for introducing substituents onto the pyridine ring.

One of the key transformations of azaindole N-oxides is the Reissert-Henze type reaction, which allows for the introduction of various functional groups at the C4-position. For example, treatment of 7-azaindole N-oxide with phosphorus oxyhalides (POX₃) can yield 4-halo-7-azaindoles. google.com This methodology provides a pathway to halogenated derivatives that can be used in further cross-coupling reactions. Similarly, palladium-catalyzed direct arylation has been demonstrated on N-methyl 7-azaindole N-oxides, leading to regioselective arylation of the azine ring. nih.gov

The N-oxide functionality can also facilitate transformations on the pyrrole ring. For example, photochemical perfluoroalkylation of electron-rich heterocycles can be achieved using pyridine N-oxide derivatives in the presence of trifluoroacetic anhydride. nih.gov This suggests that the N-oxide of this compound could potentially be used to direct perfluoroalkylation to the electron-rich pyrrole moiety.

Furthermore, recent studies have shown that pyridine N-oxides can undergo a nitrogen-to-carbon atom swap, converting them into functionalized benzene (B151609) derivatives. chemrxiv.org This transformation, which proceeds via a proposed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, highlights the potential for skeletal editing of the pyridine core following N-oxidation.

Table 1: N-Oxidation and Subsequent Reactions of Azaindole Scaffolds

Starting MaterialReagents and ConditionsProductReference
7-AzaindoleH₂O₂, THF/EGME/Propylene glycol monomethyl ether, 5-15 °CN-Oxide-7-azaindole google.com
N-Oxide-7-azaindolePOX₃, Diisopropylethylamine, Acetonitrile (B52724)4-Halogenated-7-azaindole google.com
N-Methyl 7-azaindole N-oxideAryl boronic acid, Pd(OAc)₂, DavePhosC6-Arylated-N-methyl-7-azaindole nih.gov
Pyridine N-oxideTrifluoroacetic anhydride, lightTrifluoromethylated arenes nih.gov
Benzo[h]quinoline N-oxideNaH, DMSOAnthracene chemrxiv.org

Dearomatization Strategies for Pyridine Rings

Dearomatization of the pyridine ring in this compound offers a powerful strategy for the synthesis of saturated and partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. mdpi.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition, which is the basis for many dearomatization reactions.

Catalytic methods have emerged as highly efficient for the dearomatization of pyridines. Copper-catalyzed reactions, in particular, have been shown to be effective for the C-C bond-forming dearomatization of pyridines without the need for pre-activation of the heterocycle. dicp.ac.cnresearchgate.net For instance, a chiral copper hydride complex can catalyze the enantioselective 1,4-dearomatization of pyridines with aryl alkenes, leading to the formation of 1,4-dihydropyridines. dicp.ac.cnresearchgate.net These intermediates can be subsequently reduced to piperidines or re-aromatized to functionalized pyridines. dicp.ac.cnresearchgate.net

Another approach involves the catalytic hydroboration or hydrosilylation of the pyridine ring. Ruthenium complexes have been employed for the regioselective 1,4-dearomatization of pyridines with pinacol (B44631) borane. nih.gov Iron and thorium-based catalysts have been shown to promote the 1,2-selective hydroboration of N-heteroarenes. nih.gov Copper-catalyzed C4-selective addition of silicon nucleophiles to pyridinium (B92312) triflates has also been reported, yielding 4-silylated 1,4-dihydropyridines. researchgate.net

These dearomatization strategies are generally applicable to a wide range of pyridine derivatives and are expected to be effective for this compound, allowing access to novel saturated and partially saturated azaindole scaffolds. dicp.ac.cnresearchgate.netnih.govresearchgate.net

Table 2: Catalytic Dearomatization Strategies for Pyridine Rings

Catalyst SystemReaction TypeProductReference
Chiral Copper Hydride1,4-Dearomatization with aryl alkenesEnantioenriched 1,4-Dihydropyridines dicp.ac.cnresearchgate.net
[Ru(p-cymene)P(Cy)₃Cl₂]1,4-Hydroboration with pinacol boraneN-Boryl-1,4-dihydropyridines nih.gov
Iron Complex1,2-HydroborationDihydropyridines nih.gov
Thorium Complex1,2-HydroborationDihydropyridines nih.gov
Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPEC4-Silylation of pyridinium triflates4-Silylated 1,4-Dihydropyridines researchgate.net

Functional Group Interconversions on Side Chains and Ring Substituents

Functional group interconversions on substituted this compound derivatives are crucial for the synthesis of diverse compound libraries and for optimizing the properties of lead compounds in drug discovery. These transformations can involve modifications of substituents on both the pyrrole and pyridine rings.

The tosyl group at the N1-position, while serving as a useful directing group, can be removed under various conditions. A practical method for the N-detosylation of indoles and azaindoles involves the use of potassium hydroxide in a mixture of THF and water with a phase-transfer catalyst. acs.org This method is particularly effective for electron-poor systems like azaindoles. acs.org

Once substituents are introduced onto the core structure, they can be further manipulated. For example, halogen atoms introduced through methods described in section 3.4.1 can serve as handles for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or amino groups. The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki coupling of a bromo-substituted precursor demonstrates the utility of this approach on a related scaffold. nih.gov

Carboxamide functionalities, which can be introduced at various positions, are also amenable to further modification. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the amide portion was varied to explore structure-activity relationships, highlighting the importance of functional group interconversions in medicinal chemistry. google.com

Table 3: Examples of Functional Group Interconversions on Azaindole Scaffolds

Starting MaterialReagents and ConditionsTransformationProductReference
N-Tosyl azaindoleKOH, THF/H₂O, Phase-transfer catalystN-DetosylationAzaindole acs.org
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acid, K₂CO₃, Pd(PPh₃)₄Suzuki Coupling6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidVarious amines, coupling agentsAmide formation1H-Pyrrolo[2,3-b]pyridine-2-carboxamides google.com

Regioselective Transformations of the Core Structure

The inherent electronic properties of the this compound core, with its electron-rich pyrrole ring and electron-deficient pyridine ring, allow for a high degree of regioselectivity in various chemical transformations. The tosyl group further influences this selectivity by withdrawing electron density from the pyrrole ring.

Electrophilic substitution reactions are expected to occur preferentially on the pyrrole ring. A notable example of such regioselectivity is the C3-sulfenylation of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides, promoted by tetrabutylammonium (B224687) iodide (TBAI). rsc.org This reaction proceeds smoothly to afford 3-thio-7-azaindoles, demonstrating the feasibility of selective functionalization at the C3 position. rsc.org

Regioselective halogenation is another important transformation. While direct halogenation of the parent 1H-pyrrolo[3,2-b]pyridine might lead to a mixture of products, the presence of the N-tosyl group can direct the substitution. For instance, regioselective bromination of pyrrolo[1,2-a]quinoxalines at the C3-position has been achieved using tetrabutylammonium tribromide (TBATB). nih.gov Similar selectivity can be anticipated for the this compound system.

Metalation followed by electrophilic quench is a powerful tool for regioselective C-H functionalization. The use of strong bases can lead to deprotonation at specific sites, allowing for the introduction of various electrophiles. For example, lithiation of 3-picoline occurs selectively at the methyl group, and similar strategies can be envisioned for substituted azaindoles. researchgate.net

Furthermore, transition metal-catalyzed C-H activation provides a modern and efficient route to regioselective functionalization. Rhodium(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes proceeds via regioselective C-H activation of the pyridine ring. semanticscholar.org Such strategies could be adapted for the direct functionalization of the this compound core.

Table 4: Regioselective Transformations on Azaindole and Related Scaffolds

ScaffoldReagents and ConditionsPosition of FunctionalizationProductReference
N-Sulfonyl protected 7-azaindoleSulfonyl chloride, TBAIC33-Thio-7-azaindole rsc.org
Pyrrolo[1,2-a]quinoxalineTetrabutylammonium tribromide (TBATB)C33-Bromopyrrolo[1,2-a]quinoxaline nih.gov
2-Aminopyridine (B139424)Alkyne, Rh(III) catalyst, Ag⁺ oxidantPyridine C-H activation7-Azaindole semanticscholar.org
7-Azaindole N-oxidePOCl₃C44-Chloro-7-azaindole researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 1-tosyl-1H-pyrrolo[3,2-b]pyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolopyridine core and the tosyl group. The chemical shifts (δ) of the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would be influenced by the electron-withdrawing nature of the tosyl group. The protons of the tosyl group's methyl and phenyl moieties would also appear at characteristic chemical shifts.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic (Pyrrolopyridine)---
Aromatic (Tosyl)---
Methyl (Tosyl)---
No experimental data found for this compound.

¹³C NMR Analysis for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound would display signals for each unique carbon atom. The chemical shifts of the carbons in the pyrrolopyridine rings would be affected by the attachment of the tosyl group. The carbons of the tosyl group itself would also have characteristic resonances.

Carbon Expected Chemical Shift (ppm)
Aromatic (Pyrrolopyridine)-
Aromatic (Tosyl)-
Methyl (Tosyl)-
No experimental data found for this compound.

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the pyrrolopyridine and tosyl fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a highly accurate technique that can determine the mass of a molecule to several decimal places. This allows for the calculation of the elemental formula, which would definitively confirm the molecular formula of this compound as C₁₄H₁₂N₂O₂S.

Technique Ion Calculated m/z Measured m/z
HRMS (e.g., ESI-TOF)[M+H]⁺--
No experimental data found for this compound.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to confirm its identity by its retention time and mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrrolopyridine core and the tosyl (p-toluenesulfonyl) group.

The tosyl group introduces strong, characteristic absorptions. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are typically observed in the ranges of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively. The presence of the aromatic rings in both the tosyl group and the pyrrolopyridine system will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ range.

The pyrrolo[3,2-b]pyridine moiety also contributes to the spectrum. The C-N stretching vibrations within the heterocyclic rings are expected in the 1350-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations of the aromatic protons provide further structural information.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1380 - 1340
Sulfonyl (SO₂)Symmetric Stretch1190 - 1160
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
Heterocyclic C-NStretch1350 - 1250
C-SStretch800 - 600

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and the crystal packing of the molecule.

Specific X-ray diffraction data for this compound is not publicly documented. However, analysis of related pyrrolopyridine structures provides insight into the likely crystallographic features. For instance, studies on derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine system have revealed monoclinic crystal systems. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine crystallizes in the monoclinic space group P2₁/c. researchgate.net In many azaindole structures, intermolecular hydrogen bonds are a key feature, often leading to the formation of dimers. researchgate.netnih.gov

For this compound, which lacks the N-H proton for typical hydrogen bonding due to the presence of the tosyl group, the crystal packing would be primarily governed by van der Waals forces and potential π-π stacking interactions between the aromatic rings. The bulky tosyl group would significantly influence the molecular conformation and packing arrangement. A hypothetical set of crystallographic data is presented below to illustrate the type of information obtained from an XRD study.

Table 2: Hypothetical X-ray Diffraction Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1290
Z (molecules/unit cell)4

Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of pharmaceutical compounds and intermediates like this compound. These techniques separate the target compound from any impurities, such as starting materials, by-products, or degradation products.

A typical purity assessment would involve a reversed-phase HPLC method. While a specific, validated method for this compound is not detailed in available literature, a general approach can be outlined. Such a method would likely employ a C18 stationary phase and a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes

The result of such an analysis for a high-quality sample would be expected to show a purity level of ≥98%.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula. This comparison serves as a crucial check for the compound's identity and purity.

The molecular formula for this compound is C₁₄H₁₂N₂O₂S, which corresponds to a molecular weight of 272.33 g/mol . The theoretical elemental composition can be calculated from this formula. An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a ±0.4% tolerance.

Table 4: Elemental Analysis Data for C₁₄H₁₂N₂O₂S

Element Theoretical % Experimental % (Hypothetical)
Carbon (C)61.7561.68
Hydrogen (H)4.444.49
Nitrogen (N)10.2910.21
Sulfur (S)11.7811.85

Applications in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Heterocyclic Systems

The pyrrolo[3,2-b]pyridine core is a foundational component for the synthesis of a wide array of intricate heterocyclic systems. ossila.com The strategic placement of nitrogen atoms and the fused ring structure provide multiple reaction sites for further chemical modification. The tosyl group on the pyrrole (B145914) nitrogen is instrumental in these synthetic strategies. It acts as a removable protecting group, which allows chemists to perform reactions on other parts of the molecule without affecting the pyrrole nitrogen. Once the desired modifications are complete, the tosyl group can be cleaved to yield the final product.

For instance, related pyrrolopyridine scaffolds, such as the pyrrolo[2,3-b]pyridine isomer, are used to generate diverse libraries of compounds by reacting them with various reagents like 2-arylidenemalononitriles. juniperpublishers.com The synthesis often starts from simpler building blocks, such as substituted pyridines and pyrroles, and through a series of reactions, the fused pyrrolopyridine system is constructed. nih.govnih.gov The reactivity of the pyrrolo[3,2-b]pyrrole (B15495793) core at specific positions makes it a convenient starting material for building ladder-type heterocycles, which are of interest for their electronic properties. nih.gov

Precursor for the Synthesis of Bioactive Scaffolds

The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. juniperpublishers.com Consequently, 1-tosyl-1H-pyrrolo[3,2-b]pyridine is a key precursor for the development of novel therapeutic agents. The core structure is present in molecules designed to interact with various biological targets.

Research has shown that derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in certain types of cancer. rsc.org Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov The related pyrrolo[3,2-c]pyridine scaffold has been used to develop inhibitors of FMS kinase, which plays a role in inflammatory disorders. nih.gov Furthermore, 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as inhibitors of colchicine-binding sites, showing potent anticancer activities by disrupting microtubule dynamics. nih.gov The synthesis of these complex bioactive molecules often relies on the step-wise construction and functionalization of the core pyrrolopyridine ring system, where a tosyl-protected intermediate can play a crucial role.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create a wide range of structurally diverse molecules from a common starting material. The pyrrolopyridine scaffold is well-suited for DOS due to its multiple points for diversification.

Studies on related pyrrolopyridine isomers demonstrate the utility of this approach. For example, a general method for the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines has been developed, allowing for the introduction of various substituents on the pyrimidine (B1678525) ring. nih.gov This strategy enables the rapid generation of a library of compounds for biological screening. Similarly, DOS has been applied to the synthesis of pyrrolo[3,4-b]pyridin-5-ones, where an initial Ugi-Zhu reaction is followed by further modifications to create complex polyheterocyclic systems. nih.gov The development of efficient annulation reactions has also enabled the diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. rsc.org These examples highlight the potential of the this compound core to be used in similar DOS strategies to explore new chemical space and identify novel bioactive compounds.

Development of Novel Catalytic Systems Utilizing the Pyrrolo[3,2-b]pyridine Core

The development of novel catalytic systems based on the pyrrolo[3,2-b]pyridine core is an emerging area of research. While direct applications of this compound as a catalyst are not yet widely reported, the structural motifs within the molecule suggest potential in this field. For instance, the pyridine (B92270) portion of the scaffold can act as a ligand for metal centers. In a related context, 2-aminopyridine (B139424) has been used as a ligand to enhance the efficiency of copper(I)-catalyzed cycloisomerization reactions. acs.org

In the broader field of materials science, the related pyrrolo[3,2-b]pyrrole (as opposed to pyridine) core has been utilized to create advanced materials. These include deep-red fluorescent dyes and materials for organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org The high reactivity of the pyrrolo[3,2-b]pyrrole core makes it a valuable building block for ladder-type heterocycles with interesting electronic and photophysical properties. nih.gov While these applications are in materials science rather than catalysis, they underscore the versatility of the core heterocyclic structure and suggest that with further research, pyrrolo[3,2-b]pyridine-based systems could be developed for catalytic applications.

Compound Index

Compound Name
This compound
1H-pyrrolo[2,3-b]pyridine
2-arylidenemalononitriles
pyrrolo[3,2-c]pyridine
pyrrolo[3,2-b]pyrrole
1H-pyrrolo[3,2-d]pyrimidines
pyrrolo[3,4-b]pyridin-5-ones
benzofuro[3,2-b]pyridine
2-aminopyridine

Advanced Structure Activity Relationship Sar Concepts in the Context of 1 Tosyl 1h Pyrrolo 3,2 B Pyridine Scaffolds: Theoretical and Mechanistic Perspective

Influence of the Tosyl Group on Electronic Distribution and Reactivity

This electron-withdrawing nature decreases the electron density on the pyrrole (B145914) nitrogen, making it less basic and less nucleophilic compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine. The tosyl group also enhances the stability of the compound and can act as a leaving group in certain nucleophilic substitution reactions, allowing for further functionalization.

The modification of the electronic landscape by the tosyl group also affects the reactivity of the pyrrole and pyridine (B92270) rings in electrophilic aromatic substitution reactions. The reduced electron density generally deactivates the ring system towards electrophilic attack. However, the precise regioselectivity of such reactions will be a complex interplay between the inherent reactivity of the pyrrolopyridine system and the directing effects of the tosyl group.

Impact of Substituents at Pyrrole and Pyridine Positions on Molecular Interactions

The biological activity of 1-tosyl-1H-pyrrolo[3,2-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions on both the pyrrole and pyridine rings. The nature and position of these substituents dictate the molecule's ability to form specific interactions with biological targets, such as enzymes and receptors.

The introduction of substituents can alter several key physicochemical properties:

Hydrogen Bonding: The incorporation of groups capable of acting as hydrogen bond donors or acceptors can lead to the formation of crucial hydrogen bonds with amino acid residues in a protein's active site.

Lipophilicity: Modifying the lipophilicity of the molecule by adding hydrophobic or hydrophilic substituents can influence its solubility, membrane permeability, and binding to hydrophobic pockets in a target protein.

Steric Effects: The size and shape of substituents can introduce steric hindrance, which may either promote or hinder binding to a target. This can be exploited to achieve selectivity for a particular target over others.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electronic distribution within the pyrrolopyridine ring system, influencing p-p stacking interactions and cation-p interactions.

For the closely related 1H-pyrrolo[2,3-b]pyridine scaffold, studies have shown that the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position can significantly increase inhibitory activity against certain kinases. researchgate.net Similar principles of substituent effects can be applied to the this compound scaffold to optimize its molecular interactions.

Stereochemical Considerations in Derivatization

The introduction of chiral centers during the derivatization of the this compound scaffold is a critical aspect of its SAR. When a substituent introduced to the core structure creates a stereocenter, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

The differential activity of stereoisomers can be attributed to:

Three-Dimensional Fit: One stereoisomer may have a more complementary three-dimensional shape to the binding site of a biological target, leading to a more stable and favorable interaction.

Orientation of Key Functional Groups: The spatial orientation of crucial functional groups that participate in binding interactions (e.g., hydrogen bond donors/acceptors, hydrophobic groups) will differ between stereoisomers, affecting their ability to interact optimally with the target.

Therefore, the stereoselective synthesis of this compound derivatives is often a key objective in medicinal chemistry programs. The separation and independent biological evaluation of stereoisomers are essential to fully elucidate the SAR and to identify the more potent and selective isomer for further development.

Computational and Predictive Models for SAR Elucidation

Computational and predictive models are invaluable tools for understanding and elucidating the structure-activity relationships of this compound derivatives. These methods can provide insights into the molecular basis of their biological activity and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.comuran.ua For pyrrolopyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. imist.maimist.ma These models can identify the regions of the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.comnih.gov By simulating the binding of this compound derivatives to the active site of a target, molecular docking can:

Identify key binding interactions, such as hydrogen bonds and hydrophobic interactions.

Explain the observed SAR of a series of compounds.

Predict the binding affinity of new, untested compounds.

For instance, a QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed a statistically significant model that could predict the activity of new compounds. researchgate.net Molecular dynamics simulations further confirmed the stability of the proposed compounds in the active site of BTK. researchgate.net

Table 1: Example of Data Used in QSAR Studies for Pyrrolopyridine Derivatives

CompoundpIC50Steric Field ContributionElectrostatic Field Contribution
Derivative 17.5FavorableUnfavorable
Derivative 28.2FavorableFavorable
Derivative 36.9UnfavorableFavorable
Derivative 48.5Highly FavorableFavorable

Pharmacophore Modeling and Ligand Design Principles for Pyrrolopyridines

Pharmacophore modeling is a crucial aspect of modern drug design that focuses on identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound scaffold and its derivatives, pharmacophore models can be developed to guide the design of new ligands with improved potency and selectivity.

A pharmacophore model for a pyrrolopyridine-based inhibitor might typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group of the pyrrole ring (in the absence of the tosyl group) or other appended functional groups can serve as hydrogen bond donors.

Aromatic Rings: The fused pyrrolopyridine core provides a planar aromatic system that can engage in p-p stacking or hydrophobic interactions.

Hydrophobic Features: Alkyl or aryl substituents can provide additional hydrophobic interactions with the target protein.

These pharmacophore models can be generated using either ligand-based or structure-based approaches. Ligand-based models are derived from a set of known active compounds, while structure-based models are developed from the three-dimensional structure of the ligand-receptor complex.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach has been successfully used to identify potential inhibitors for various targets.

Table 2: Common Pharmacophore Features for Pyrrolopyridine-Based Ligands

Pharmacophore FeaturePotential Role in Binding
Hydrogen Bond AcceptorInteraction with donor residues (e.g., Lys, Arg)
Hydrogen Bond DonorInteraction with acceptor residues (e.g., Asp, Glu)
Aromatic Ringp-p stacking with aromatic residues (e.g., Phe, Tyr)
Hydrophobic GroupBinding to hydrophobic pockets

Conclusion and Future Research Perspectives

Summary of Current Research Trends and Challenges in Pyrrolopyridine Chemistry

Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds that have garnered immense interest in drug discovery. rsc.org Their structural similarity to purines allows them to act as kinase inhibitors, making them valuable in anticancer research. nih.gov The four isomers (4-, 5-, 6-, and 7-azaindoles) each possess distinct physicochemical properties, such as solubility and polar surface area, due to the position of the nitrogen atom in the pyridine (B92270) ring. nih.govresearchgate.net This variation allows for fine-tuning of pharmacokinetic profiles. researchgate.netnih.gov

Current research predominantly focuses on:

Kinase Inhibition: A significant number of pyrrolopyridine derivatives are designed as inhibitors for various protein kinases, such as c-Met, FGFR, and SIK2, which are implicated in cancer and other diseases. nih.govnih.govrsc.orggoogle.com The azaindole core often mimics the adenine (B156593) moiety of ATP, binding to the hinge region of the kinase. nih.gov

Novel Scaffolds for Drug Discovery: The versatility of the pyrrolopyridine nucleus makes it a "privileged structure" for developing new therapeutic agents against a wide range of biological targets, including viral diseases and neurological disorders. tandfonline.comresearchgate.net

Functionalization Methods: A major trend involves the development of elegant and efficient synthetic methods for the functionalization of the pyrrolopyridine ring system. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Heck) and C-H bond functionalization are key strategies to introduce diverse substituents and build molecular complexity. rsc.orgresearchgate.netnih.gov

Despite significant progress, several challenges remain:

Regioselectivity: Controlling the position of functionalization on the bicyclic ring system is a persistent challenge. researchgate.netresearchgate.net The inherent reactivity of different C-H bonds can lead to mixtures of products, necessitating the use of directing groups or specific catalysts.

Synthesis of Less-Explored Isomers: While 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) is extensively studied, other isomers like 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine) are less explored, representing an untapped area for drug discovery. nih.gov

Solubility and Bioavailability: Although azaindoles are generally considered to have improved solubility over indoles, optimizing these properties for drug development remains a key concern. nih.gov

Isomers of Pyrrolopyridine (Azaindole)

Isomer NameSystematic NameKey Research FocusReference
4-Azaindole1H-Pyrrolo[3,2-b]pyridineACC1 inhibitors, bioisosteric replacement of indole (B1671886). nih.govnih.gov
5-Azaindole1H-Pyrrolo[3,2-c]pyridineAnticancer agents, colchicine-binding site inhibitors. researchgate.netnih.gov
6-Azaindole1H-Pyrrolo[2,3-c]pyridineKinase inhibitors, agents for neurodegenerative diseases. researchgate.net
7-Azaindole1H-Pyrrolo[2,3-b]pyridineMost widely studied isomer; kinase inhibitors (c-Met, FGFR), ligands in organometallics. nih.govrsc.orgtandfonline.comrsc.org

Potential for Novel Synthetic Methodologies for 1-Tosyl-1H-pyrrolo[3,2-b]pyridine

The synthesis of this compound and its derivatives often relies on multi-step sequences, starting from substituted pyridines. organic-chemistry.orgacs.org The tosyl group serves as a protecting group for the pyrrole (B145914) nitrogen, influencing the reactivity of the scaffold for subsequent functionalization. Future synthetic methodologies could focus on increasing efficiency and expanding the accessible chemical space.

Key opportunities include:

C-H Functionalization: Direct C-H functionalization of the this compound core would be a highly atom-economical strategy. researchgate.netnih.gov Developing catalytic systems that can selectively target specific C-H bonds (e.g., at the C3, C5, or C7 positions) without the need for pre-installed leaving groups would be a significant advancement. Research into directing groups that can be temporarily installed to guide a catalyst to a specific position and then removed is a promising avenue. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and safety for key transformations like nitration or metal-catalyzed coupling reactions.

Photoredox and Electrocatalysis: These modern synthetic tools offer alternative pathways for bond formation under mild conditions. nih.govacs.org They could be employed for novel functionalizations of the pyrrolopyridine ring, such as radical additions or cross-couplings that are challenging with traditional thermal methods.

Opportunities for Advanced Computational Studies on its Chemical Behavior

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. While many studies use modeling for drug design, there are opportunities for more fundamental computational investigations. nih.govnih.gov

Future computational studies could explore:

Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. This can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective functionalization reactions. Understanding the influence of the electron-withdrawing tosyl group and the pyridine nitrogen on the aromaticity and reactivity of each position in the ring system is crucial.

Conformational Analysis: The tosyl group is bulky and its orientation can influence the molecule's shape and how it interacts with catalysts or biological receptors. Advanced conformational analysis can identify low-energy conformers and the barriers to their interconversion.

Reaction Mechanism Elucidation: Computational modeling can be used to map the entire reaction coordinate for proposed synthetic transformations. This allows for the calculation of activation energies and the identification of transition states and intermediates, providing a deeper understanding of why certain reactions are favored over others. nih.gov

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR chemical shifts, IR frequencies) can aid in the structural confirmation of newly synthesized derivatives.

Emerging Applications in Chemical and Materials Sciences

While the primary application of pyrrolopyridines is in medicinal chemistry, their unique electronic and structural properties open doors to other fields.

Organometallic Chemistry and Catalysis: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been used as a ligand (L) to create binuclear rhodium(I) and iridium(I) complexes, such as [Rh₂(µ-L)₂(CO)₄]. rsc.org These complexes have interesting structural features and reactivity. The 4-azaindole core of this compound could similarly be de-tosylated and used to form novel metal complexes with potential applications in homogeneous catalysis.

Materials for Organic Electronics: Pyrrole-containing polymers and molecules are known for their use in organic materials. nih.gov The incorporation of the pyrrolopyridine moiety into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring provides a site for tuning the electronic properties (e.g., electron affinity, ionization potential) of the material. researchgate.net

Fluorescent Probes and Dyes: The rigid, planar structure of the pyrrolopyridine core is a feature of many fluorescent molecules. By attaching appropriate donor and acceptor groups, it may be possible to design novel fluorescent probes for detecting specific ions or biomolecules. Recently, azaindole-containing cyanine (B1664457) dyes have been developed as J-aggregates for near-infrared (NIR-II) photothermal therapy, demonstrating their potential in advanced photomedicine. acs.org

Design Principles for Next-Generation Pyrrolo[3,2-b]pyridine Compounds

The design of future compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold will be guided by principles learned from structure-activity relationship (SAR) studies across the wider azaindole family. tandfonline.comnih.gov

Key design principles include:

Strategic Substitution: The functionalization of specific positions on the ring system is the primary method for conferring target selectivity and potency. nih.gov For instance, in designing kinase inhibitors, substituents are chosen to exploit specific pockets within the ATP-binding site. nih.gov For the 1H-pyrrolo[3,2-b]pyridine scaffold, SAR studies have identified that modification at the N-1, C-3, and C-6 positions can be critical for biological activity. nih.govnih.gov

Bioisosteric Replacement: The pyrrolopyridine scaffold itself is a bioisostere of indole and purine. nih.govnih.gov This principle can be extended by replacing specific substituents with other groups that have similar steric and electronic properties to optimize activity and pharmacokinetic parameters.

Conformational Constraint: Introducing rigid scaffolds, like the pyrrolo[3,2-c]pyridine ring, has been used to lock the bioactive conformation of flexible molecules, leading to increased potency. nih.gov This strategy can be applied to design new derivatives based on the this compound structure.

By leveraging these principles, researchers can rationally design the next generation of pyrrolo[3,2-b]pyridine compounds with enhanced efficacy and tailored properties for a wide array of applications in medicine and materials science.

Q & A

Basic: What are the common synthetic routes for preparing 1-tosyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound derivatives typically involves halogenation and sulfonylation steps. For instance, bromination at the 4-position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, followed by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as NaH or K₂CO₃ in THF or DMF . Optimization of reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of TsCl to the pyrrolopyridine precursor is critical to minimize side reactions like over-tosylation. Yields range from 60–85% depending on substituent steric effects .

Advanced: How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound, and what challenges arise in regioselectivity?

Methodological Answer:
The 3- or 4-boronate derivatives of this compound (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-b]pyridine) enable Suzuki-Miyaura coupling with aryl/heteroaryl halides. Key challenges include:

  • Regioselectivity: The electron-withdrawing tosyl group directs coupling to the less hindered position. For example, coupling at the 3-position is favored over the 4-position due to steric hindrance from the tosyl group .
  • Catalyst selection: Pd(PPh₃)₄ or XPhos Pd G3 in dioxane/H₂O with K₂CO₃ at 80–105°C achieves >70% yield. Microwave-assisted conditions reduce reaction times but require careful temperature control to prevent desulfonylation .

Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR are critical for confirming regiochemistry. The tosyl group exhibits characteristic singlet peaks for the methyl protons at δ 2.4 ppm and aromatic protons at δ 7.2–7.8 ppm. Coupling patterns in the pyrrolopyridine core (e.g., J = 4.5 Hz for adjacent protons) help distinguish substitution sites .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formulas. For example, the exact mass of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-b]pyridine is 398.1226 Da (calculated for C₁₉H₂₂BN₂O₄S) .

Advanced: How does the tosyl group influence the biological activity of pyrrolo[3,2-b]pyridine derivatives in kinase inhibition assays?

Methodological Answer:
The tosyl group enhances solubility and modulates target affinity. For example:

  • Kinase Selectivity: Tosylated derivatives show preferential inhibition of tyrosine kinases (e.g., FGFR, VEGFR) over serine/threonine kinases. This is attributed to the sulfonamide’s ability to form hydrogen bonds with kinase hinge regions .
  • SAR Insights: Removal of the tosyl group reduces potency by >10-fold in FGFR2 inhibition assays (IC₅₀ increases from 12 nM to 150 nM), highlighting its role in binding .

Advanced: What strategies improve the metabolic stability and brain penetration of this compound-based CNS agents?

Methodological Answer:
Lead optimization strategies include:

  • Reducing CYP Inhibition: Introducing electron-withdrawing substituents (e.g., fluoro) at the 5-position decreases CYP3A4 inhibition by >50% .
  • Enhancing Brain Penetration: LogP optimization (target 2–3) via substituent modification (e.g., replacing bulky groups with methyl) improves blood-brain barrier permeability. In vivo studies in rodents show a brain/plasma ratio of 0.8–1.2 for optimized analogs .

Basic: How are crystallographic data used to validate the structure of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, confirming regiochemistry. For example, the structure of 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-b]pyridine reveals a dihedral angle of 12.5° between the pyrrolopyridine core and the aryl group, indicating minimal steric strain . Data are deposited in the Cambridge Structural Database (CSD) for cross-validation .

Advanced: How do contradictory SAR results for this compound derivatives in kinase assays arise, and how can they be resolved?

Methodological Answer:
Contradictions often stem from assay conditions (e.g., ATP concentration) or off-target effects. For example:

  • ATP Competition: A compound showing IC₅₀ = 20 nM in FGFR2 at 1 μM ATP may lose potency at physiological ATP levels (10 mM). Adjusting assay conditions to mimic in vivo ATP concentrations resolves discrepancies .
  • Counter-Screening: Use broad kinase panels (e.g., 400+ kinases) to identify off-target hits. Computational docking (e.g., Glide SP) predicts binding modes and prioritizes analogs with cleaner profiles .

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